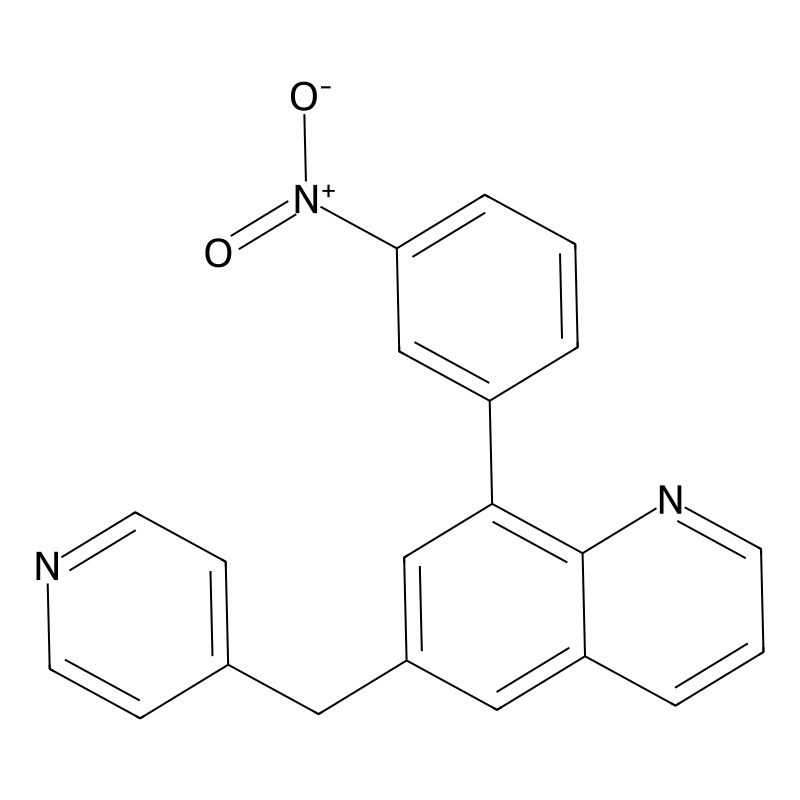

8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Drug Discovery: The presence of the nitrogen-containing heterocyclic rings (quinoline and pyridine) suggests potential for 8-NQPN to interact with biological targets. These targets could be enzymes, receptors, or other molecules involved in disease processes. Further research would be needed to determine the specific activity and potential therapeutic applications of 8-NQPN [].

- Material Science: Aromatic molecules like 8-NQPN can exhibit interesting electrical and optical properties. These properties could be useful in the development of new materials for organic electronics or optoelectronic devices [].

8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline is a complex organic compound classified as a quinoline derivative. Its molecular formula is C21H15N3O2, and it features a quinoline core substituted with a 3-nitrophenyl group and a pyridin-4-ylmethyl group. Quinoline derivatives are notable for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them significant in medicinal chemistry and drug development .

- Oxidation: The nitrophenyl group can be oxidized to yield nitroquinoline derivatives.

- Reduction: The nitro group can be reduced to form an amino group, leading to aminophenyl-quinoline derivatives.

- Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinylmethyl group.

Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines or thiols for substitution under basic conditions .

Research indicates that 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells, thereby affecting cellular functions and leading to apoptosis in cancer cells. Additionally, the quinoline core may interact with DNA and enzymes, influencing their activity .

The synthesis of 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline typically involves multi-step organic reactions. A common synthetic route includes:

- Alkylation: Reacting a quinoline derivative with a nitrophenyl-pyridine precursor.

- Reaction Conditions: The reactions are usually conducted in organic solvents like dichloromethane under reflux conditions, often utilizing catalysts such as tetrabutylammonium iodide.

Industrial methods may employ continuous flow reactors and environmentally friendly solvents to enhance efficiency and reduce environmental impact .

8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline has several applications:

- Medicinal Chemistry: It serves as a potential therapeutic agent for various diseases due to its biological activities.

- Material Science: Used in the development of new materials, including dyes and pigments.

- Research: Acts as a building block for synthesizing more complex organic molecules .

Studies on the interactions of 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline with biological targets have revealed its potential effects on cellular pathways. Its ability to generate ROS suggests it may play a role in oxidative stress-related pathways. Furthermore, its interaction with DNA could lead to alterations in gene expression and cellular signaling pathways relevant to cancer progression .

Similar Compounds- 4-(8-(3-Nitrophenyl)-1,7-naphthyridin-6-yl)benzoic acid: Contains a nitrophenyl group but differs in its naphthyridine structure.

- Benzoquinoline derivatives: Share a similar quinoline core but have different functional groups attached.

Uniqueness

The distinct combination of the nitrophenyl group and the pyridinylmethyl moiety in 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline contributes to its unique chemical and biological properties. This specificity may enhance its effectiveness as a therapeutic agent compared to other quinoline derivatives .

Molecular Formula and Weight (C₂₁H₁₅N₃O₂, 341.36 g/mol)

8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline is a heterocyclic compound with the molecular formula C₂₁H₁₅N₃O₂ and a molecular weight of 341.36 grams per mole [1] [2] [3]. The compound is classified as a quinoline derivative characterized by a quinoline core substituted with a nitrophenyl group at position 8 and a pyridinylmethyl moiety at position 6 . The Chemical Abstracts Service registry number for this compound is 159925-31-2 [1] [2], with the Unique Ingredient Identifier being JV44YT58G6 [3].

The molecular structure consists of three distinct aromatic ring systems: a quinoline bicyclic core, a nitrophenyl substituent, and a pyridine ring connected via a methylene bridge [2] [3]. The presence of three nitrogen atoms contributes to the compound's classification as a nitrogen-containing heterocycle, while the nitro group introduces an electron-withdrawing functionality that influences the overall electronic properties of the molecule .

Table 1: Basic Molecular Properties of 8-(3-Nitrophenyl)-6-(pyridin-4-ylmethyl)quinoline

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₁₅N₃O₂ | [1] [2] [3] |

| Molecular Weight | 341.36 g/mol | [1] [2] [3] |

| Chemical Abstracts Service Number | 159925-31-2 | [1] [2] |

| Unique Ingredient Identifier | JV44YT58G6 | [3] |

| Monoisotopic Mass | 341.116427 | [2] |

| Stereochemistry | Achiral | [3] |

| Defined Stereocenters | 0/0 | [3] |

| Optical Activity | None | [3] |

The Simplified Molecular Input Line Entry System notation for this compound is O=N+c1cccc(-c2cc(Cc3ccncc3)cc4cccnc24)c1 [2] [3], which provides a systematic representation of the molecular connectivity. The International Chemical Identifier key is XRSKAWJXBDACRF-UHFFFAOYSA-N [2] [3], serving as a unique digital identifier for the compound in chemical databases.

X-ray Crystallography and 3D Conformational Analysis

X-ray crystallographic studies of quinoline derivatives bearing nitrophenyl substituents reveal significant conformational features that influence molecular packing and intermolecular interactions [5] [6]. Crystal structure analysis of related nitrophenyl-substituted quinolines demonstrates that the nitrobenzene ring typically adopts a non-coplanar orientation relative to the quinoline ring system [5] [6].

In the case of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one, a structurally related compound, X-ray diffraction revealed that the nitrobenzene ring is inclined to the quinoline ring system by 76.10 degrees [5] [6]. This substantial deviation from planarity is attributed to steric interactions and crystal packing forces that force the nitrophenyl group out of the quinoline mean plane [5] [6].

Table 2: Crystallographic Parameters for Related Nitrophenyl-Quinoline Derivatives

| Parameter | 6,7-Dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one | Reference |

|---|---|---|

| Crystal System | Monoclinic | [5] [6] |

| Space Group | P2₁/n | [5] [6] |

| Unit Cell Parameter a | 8.3736(4) Å | [5] [6] |

| Unit Cell Parameter b | 11.7694(5) Å | [5] [6] |

| Unit Cell Parameter c | 15.5623(8) Å | [5] [6] |

| Beta Angle | 93.251(1)° | [5] [6] |

| Volume | 1531.23(13) ų | [5] [6] |

| Density | 1.415 g cm⁻³ | [5] [6] |

| Nitrobenzene-Quinoline Dihedral Angle | 76.10(8)° | [5] [6] |

The three-dimensional conformational analysis of such compounds reveals that molecular conformation is significantly influenced by intermolecular hydrogen bonding and π-π stacking interactions [5] [6]. In crystalline structures, molecules are typically linked by carbon-hydrogen to oxygen hydrogen bonds, forming tubular arrangements that propagate along specific crystallographic directions [5] [6]. The offset π-π interactions between inversion-related pyridine rings contribute to the overall crystal stability, with inter-centroid distances typically ranging around 3.659 Angstroms [5] [6].

Crystal packing analysis demonstrates that these compounds exhibit comparatively high crystal densities due to efficient molecular packing arrangements [5] [6]. The unusual molecular conformations observed in the solid state result from close contacts to neighboring molecules, which force both methoxy groups and nitrophenyl substituents out of the quinolinone mean plane [5] [6].

Nuclear Magnetic Resonance (¹H, ¹³C) and Fourier Transform Infrared Spectral Data Correlation

Nuclear magnetic resonance spectroscopy provides crucial structural information for quinoline derivatives through characteristic chemical shift patterns and coupling constants [7] [8]. Proton nuclear magnetic resonance spectra of quinoline compounds typically exhibit distinct resonance regions corresponding to aromatic protons on different ring systems [7] [8].

For quinoline derivatives, aromatic protons generally appear in the 6-9 parts per million range, with the most downfield signals corresponding to protons adjacent to nitrogen atoms [7] [8]. The electronegative nitrogen heteroatom causes decreased shielding around ortho protons, resulting in chemical shifts around 9.0-9.2 parts per million [7] [8]. Meta and para protons relative to nitrogen typically resonate in the 7.4-8.3 parts per million range [7] [8].

Table 3: Characteristic ¹H Nuclear Magnetic Resonance Chemical Shift Ranges for Quinoline Derivatives

| Proton Environment | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Quinoline H-2, H-4 (ortho to N) | 8.9-9.2 | [7] [8] |

| Quinoline H-3 | 7.4-7.8 | [7] [8] |

| Quinoline H-5, H-6, H-7, H-8 | 7.2-8.3 | [7] [8] |

| Nitrophenyl H-2, H-6 | 8.1-8.4 | [9] |

| Nitrophenyl H-4, H-5 | 7.3-7.7 | [9] |

| Pyridine H-2, H-6 | 8.4-8.6 | [10] |

| Pyridine H-3, H-5 | 7.0-7.3 | [10] |

| Methylene Bridge | 3.1-4.2 | [11] |

Carbon-13 nuclear magnetic resonance spectroscopy reveals that aromatic carbons in quinoline derivatives typically resonate between 110-155 parts per million [7] [8]. Carbons adjacent to nitrogen heteroatoms exhibit characteristic downfield shifts due to the electronegative nature of nitrogen [7] [8]. Specifically, carbons ortho and para to nitrogen in quinoline rings typically appear at 130-152 parts per million, while meta carbons resonate around 124-130 parts per million [7] [8].

Table 4: Characteristic ¹³C Nuclear Magnetic Resonance Chemical Shift Ranges for Quinoline Derivatives

| Carbon Environment | Chemical Shift Range (ppm) | Reference |

|---|---|---|

| Quinoline C-2, C-4 (ortho to N) | 147-152 | [7] [8] |

| Quinoline C-3 | 124-130 | [7] [8] |

| Quinoline C-5, C-6, C-7, C-8 | 120-135 | [7] [8] |

| Nitrophenyl Carbons | 123-148 | [9] |

| Pyridine Carbons | 120-150 | [10] |

| Methylene Bridge | 35-45 | [11] |

Fourier transform infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies [12] [13] [14]. Quinoline derivatives exhibit specific absorption bands corresponding to aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region [12] [14]. The quinoline ring system typically shows carbon-carbon stretching vibrations between 1430-1650 wavenumbers [12] [14].

Table 5: Characteristic Fourier Transform Infrared Absorption Frequencies for Quinoline Derivatives

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | 3000-3100 | ν(C-H) aromatic | [12] [14] |

| Quinoline C=C Stretch | 1580-1650 | ν(C=C) aromatic | [12] [14] |

| Quinoline C=N Stretch | 1550-1600 | ν(C=N) | [12] [14] |

| Nitro N=O Asymmetric Stretch | 1485-1570 | νₐₛ(NO₂) | [15] |

| Nitro N=O Symmetric Stretch | 1320-1370 | νₛ(NO₂) | [15] |

| Pyridine C=C Stretch | 1430-1600 | ν(C=C) pyridine | [13] |

| C-H In-plane Bending | 1000-1300 | δ(C-H) | [12] [14] |

| Quinoline Ring Breathing | 835-850 | Ring deformation | [12] [14] |

The nitro group exhibits characteristic absorption bands with asymmetric and symmetric stretching vibrations appearing at 1485-1570 and 1320-1370 wavenumbers, respectively [15]. These frequencies are relatively independent of the rest of the molecule, making nitro group identification straightforward in infrared spectra [15]. The pyridine ring contributes additional carbon-carbon stretching vibrations in the 1430-1600 wavenumber region [13].

Computational Geometry Optimization via Density Functional Theory (B3LYP/6-311G(d,p))

Density functional theory calculations using the B3LYP functional with the 6-311G(d,p) basis set provide detailed insights into the optimized molecular geometry and electronic properties of quinoline derivatives [16] [17] [18]. Computational geometry optimization reveals the most stable molecular conformation by minimizing the total energy through systematic adjustment of bond lengths, bond angles, and dihedral angles [16] [17].

For quinoline-based compounds, density functional theory calculations typically predict aromatic carbon-carbon bond lengths in the range of 1.35-1.42 Angstroms, with carbon-nitrogen bond lengths around 1.33-1.37 Angstroms [16] [17]. The planarity of individual aromatic rings is generally well-maintained, while inter-ring dihedral angles depend on steric interactions and electronic effects [16] [17].

Table 6: Typical Optimized Geometric Parameters for Quinoline Derivatives from B3LYP/6-311G(d,p) Calculations

| Parameter Type | Typical Range | Reference |

|---|---|---|

| C-C Bond Length (aromatic) | 1.35-1.42 Å | [16] [17] |

| C-N Bond Length | 1.33-1.37 Å | [16] [17] |

| C-H Bond Length | 1.08-1.09 Å | [16] [17] |

| N-O Bond Length (nitro) | 1.22-1.25 Å | [18] |

| Inter-ring Dihedral Angles | 0-90° | [16] [17] |

| Bond Angles (aromatic) | 118-122° | [16] [17] |

Frontier molecular orbital analysis using density functional theory reveals important electronic properties through examination of the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels [16] [17] [19]. The energy gap between these orbitals provides insights into chemical reactivity, with smaller gaps indicating higher reactivity and larger gaps suggesting greater stability [19]. For quinoline derivatives, typical highest occupied molecular orbital energies range from -6.0 to -8.0 electron volts, while lowest unoccupied molecular orbital energies typically fall between -2.0 to -6.0 electron volts [19].

Table 7: Computed Electronic Properties for Quinoline Derivatives Using B3LYP/6-311G(d,p)

| Property | Typical Range | Description | Reference |

|---|---|---|---|

| HOMO Energy | -6.0 to -8.0 eV | Highest Occupied Molecular Orbital | [19] |

| LUMO Energy | -2.0 to -6.0 eV | Lowest Unoccupied Molecular Orbital | [19] |

| Energy Gap | 1.0-4.0 eV | LUMO - HOMO | [19] |

| Dipole Moment | 2.0-15.0 D | Molecular polarity | [19] |

| Chemical Hardness | 0.5-2.0 eV | Resistance to electron transfer | [19] |

| Chemical Softness | 0.5-2.0 eV⁻¹ | Tendency for electron transfer | [19] |

| Electrophilicity Index | 5-25 eV | Electron-accepting ability | [19] |

Time-dependent density functional theory calculations enable prediction of electronic absorption spectra and excited state properties [16] [17]. These calculations provide theoretical ultraviolet-visible absorption maxima that can be correlated with experimental spectroscopic data [16] [17]. The computed absorption spectra typically show good agreement with experimental results, particularly when solvent effects are considered through polarizable continuum models [16] [17].